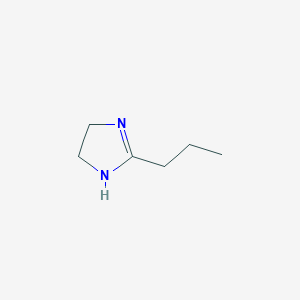

2-Propyl-2-imidazoline

Descripción general

Descripción

2-Propyl-2-imidazoline is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-Propyl-2-imidazoline is a type of imidazoline compound . Imidazoline compounds are known to be used in various applications such as textile softeners, dispersants, and emulsifiers . They are also used as corrosion inhibitors, dewatering agents, and emulsifiers in oil fields, metalworking, textiles, and paper industries . Therefore, the primary targets of this compound can be considered as the surfaces or materials where these applications are relevant.

Mode of Action

The mode of action of this compound involves its interaction with its targets to bring about changes in their properties. For instance, as a textile softener, it interacts with the fabric to enhance its softness . As a dispersant or emulsifier, it reduces the surface tension between two liquids, or a liquid and a solid, facilitating their mixture . In the context of corrosion inhibition, it forms a protective layer on the surface of metals, preventing oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its application. In the context of its use as a surfactant, it affects the surface tension between different phases, facilitating their interaction . .

Result of Action

The result of this compound’s action is the alteration of the properties of the target material or surface. This can include enhancing the softness of textiles, facilitating the mixture of liquids and solids, or protecting metals from corrosion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other chemicals, and the temperature . For instance, its effectiveness as a corrosion inhibitor might be influenced by the acidity or alkalinity of the environment .

Análisis Bioquímico

Biochemical Properties

Imidazoline compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazoline compound. For instance, some imidazoline compounds have been found to act as inhibitors or activators of certain enzymes .

Cellular Effects

Imidazoline compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific imidazoline compound and the type of cells involved.

Molecular Mechanism

Imidazoline compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazoline compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Actividad Biológica

2-Propyl-2-imidazoline is a compound belonging to the imidazoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features a five-membered ring with two nitrogen atoms, characteristic of imidazoline compounds. This structure is significant as it influences the compound's interaction with various biological targets.

1. Adrenergic and Imidazoline Receptor Modulation

This compound acts as a modulator of adrenergic receptors, particularly the alpha (α) and imidazoline (I) receptor subtypes. These receptors are involved in several physiological processes, including blood pressure regulation and central nervous system functions. Research indicates that this compound can influence cardiovascular responses by acting on these receptors, making it a candidate for antihypertensive therapies .

2. Anti-inflammatory Effects

Studies have shown that imidazoline derivatives exhibit anti-inflammatory properties. For instance, compounds related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These effects suggest potential applications in treating inflammatory diseases by modulating immune responses .

3. Anticancer Activity

Recent investigations into imidazole derivatives, including this compound, have highlighted their anticancer potential. In vitro studies demonstrate that certain imidazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer types, indicating significant antiproliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with adrenergic and imidazoline receptors, leading to downstream effects on vascular tone and neurotransmitter release.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX-2, it reduces the production of inflammatory mediators.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Study 1: Antihypertensive Effects

A study evaluated the effects of this compound on blood pressure regulation in animal models. The results indicated a significant reduction in systolic blood pressure compared to control groups, supporting its potential use as an antihypertensive agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines (e.g., MCF-7 and A549). The results showed that this compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, suggesting promising anticancer properties .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antihypertensive and Neuroprotective Effects

Research indicates that 2-propyl-2-imidazoline derivatives exhibit significant antihypertensive properties due to their interaction with imidazoline binding sites (IBS) in the brain. These sites are implicated in blood pressure regulation and insulin secretion, making these compounds potential candidates for treating hypertension and related disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazolines, including this compound, possess antimicrobial properties against various bacterial strains. For instance, compounds synthesized from imidazoline frameworks showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Anticancer Properties

The Nutlin series, which includes highly substituted 2-imidazolines, has been identified as inhibitors of the MDM2 protein, a negative regulator of the p53 tumor suppressor. These compounds mimic the p53 peptide interactions with MDM2, presenting a novel approach for cancer therapy .

Material Science

Corrosion Inhibition

this compound and its derivatives have been explored as corrosion inhibitors in various industrial applications. The electron-rich nature of the imidazoline ring enhances the protective properties against metal corrosion, making these compounds valuable in preserving metal surfaces in harsh environments .

Surfactant Properties

Due to their amphiphilic nature, imidazolines are utilized as surfactants in formulations for personal care products and industrial cleaning agents. Their ability to reduce surface tension and improve dispersion makes them suitable for various applications, including fabric conditioning and emulsification processes .

Synthesis and Catalysis

Building Blocks for Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for easy modification and functionalization, facilitating the development of more complex molecules with desired biological activities .

Catalytic Applications

The compound has also been investigated for its role as a ligand in transition metal catalysis. Its nitrogen-rich structure can stabilize metal complexes, enhancing catalytic efficiency in various organic reactions .

Table 1: Antimicrobial Activity of Imidazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1a | Staphylococcus aureus | 20 | Jain et al. |

| 1b | E. coli | 18 | Jain et al. |

| 4h | Pseudomonas aeruginosa | 22 | Brahmbhatt et al. |

Table 2: Corrosion Inhibition Efficiency

Propiedades

IUPAC Name |

2-propyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCYHAXVBWPGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165647 | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-05-2 | |

| Record name | 4,5-Dihydro-2-propyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.